1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-9-12-6-7-15(10-12)13(16)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODHPVUEPSNBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 3-Aminopyrrolidine
The most common and straightforward synthetic route involves the acylation of 3-aminopyrrolidine with phenylacetyl chloride:
- Starting Materials:
- 3-Aminopyrrolidine
- Phenylacetyl chloride
- Reaction Conditions:
- Base: Triethylamine (to neutralize HCl formed)
- Solvent: Dichloromethane (DCM) or another aprotic organic solvent
- Temperature: Typically room temperature
- Procedure:
- 3-Aminopyrrolidine is reacted with phenylacetyl chloride in the presence of triethylamine.
- The reaction mixture is stirred at ambient temperature until completion.
- The product is isolated by standard extraction and purification techniques such as recrystallization or chromatography.
This method provides the compound as its hydrochloride salt when HCl is introduced or retained during workup.
Industrial Scale Synthesis Using Continuous Flow Reactors
For larger-scale production, continuous flow reactors are employed to improve reaction control, consistency, and yield:
- Advantages:
- Enhanced heat and mass transfer
- Improved safety handling of reactive acyl chlorides
- Scalable and reproducible product quality
- Purification:
- Recrystallization or chromatographic purification to achieve high purity
- Typical Yields:
- High yields with minimal by-products due to controlled reaction parameters.
Alternative Synthetic Approaches
Though less common for this specific compound, literature suggests that related aminomethyl pyrrolidine derivatives can be synthesized via:
Traceless C3-selective umpolung of pyridine salts:
- This involves the transformation of 1-amidopyridin-1-ium salts through Mannich-type C–C bond formation followed by reductive cleavage to afford aminomethyl pyridine derivatives.
- While this method is demonstrated for 3-(aminomethyl)pyridine, it provides a conceptual framework for generating aminomethyl-substituted heterocycles that could be adapted for pyrrolidine analogs.
Suzuki–Miyaura Coupling for Related Phenyl-Substituted Compounds:
- Although this method is primarily used for synthesizing 3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, it exemplifies palladium-catalyzed cross-coupling reactions that can be employed to introduce phenyl groups onto nitrogen-containing heterocycles.
- Conditions involve Pd catalysts, phosphine ligands, base (e.g., K2CO3), and mixed solvents (THF/H2O) at moderate temperatures (~65 °C).
- Such coupling strategies may inspire alternative routes or modifications for synthesizing phenyl-substituted pyrrolidinyl ethanones.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Triethylamine | Neutralizes HCl formed during acylation |
| Solvent | Dichloromethane (DCM) | Aprotic solvent preferred for acylation |
| Temperature | Room temperature (20–25 °C) | Mild conditions to avoid side reactions |
| Reaction Time | Several hours (typically 2–6 h) | Monitored by TLC or HPLC for completion |
| Purification | Recrystallization or silica gel chromatography | Ensures high purity for pharmaceutical use |
Chemical Reaction Analysis
The key transformation is an amide bond formation between the amine group of 3-aminopyrrolidine and the acyl chloride of phenylacetyl chloride. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride carbonyl carbon, releasing HCl, which is scavenged by the base.
- Reaction Type: Nucleophilic acyl substitution
- By-products: Triethylammonium chloride (from base neutralization)
- Side Reactions: Minimal under controlled conditions; potential hydrolysis of acyl chloride if moisture is present
Purification and Characterization
- Purification Methods:
- Recrystallization from suitable solvents (e.g., ethanol/water)
- Column chromatography using silica gel with dichloromethane/methanol mixtures
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
- Melting point determination for hydrochloride salt
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Scale | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Direct Acylation (Batch) | 3-Aminopyrrolidine, phenylacetyl chloride | Triethylamine, DCM, RT | Laboratory scale | High yield, high purity | Simple, well-established |
| Continuous Flow Reactor Synthesis | Same as above | Controlled flow, continuous | Industrial scale | High yield, reproducible | Suitable for large-scale production |
| Umpolung of Pyridinium Salts | 1-Amidopyridin-1-ium salts | One-pot, reductive cleavage | Research scale | Moderate to high | Alternative route for aminomethyl derivatives |
| Suzuki–Miyaura Coupling (Related) | Aryl halides, boronic acids | Pd catalyst, base, THF/H2O, 65 °C | Research scale | Good yields | For phenyl-substituted heterocycles |
Research Findings and Notes
- The direct acylation method is the most practical and widely used for synthesizing 1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one hydrochloride, offering straightforward reaction conditions and scalability.
- Continuous flow technology enhances industrial production efficiency and product consistency.
- Emerging synthetic methodologies, such as selective umpolung and palladium-catalyzed cross-coupling, provide innovative routes that may be adapted for related compounds or future synthetic improvements.
- Purity and structural confirmation are critical, especially for pharmaceutical applications, necessitating rigorous purification and analytical characterization.
Chemical Reactions Analysis
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.3 g/mol
- CAS Number : 1249004-11-2
- Appearance : Oil-like substance
- Storage Temperature : 4 °C
Structural Characteristics
The structure of 1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one features a pyrrolidine ring, which is essential for its biological activity. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects, including:
- Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.
- Anxiolytic Effects : The structural components may also contribute to anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.
Medicinal Chemistry
This compound serves as a scaffold for the development of new therapeutic agents. Its derivatives can be synthesized to explore variations in biological activity and potency.
Case Studies
Several studies have documented the applications of this compound in drug development:
- Study on Antidepressant Effects : A research article published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. The findings suggested significant reductions in depressive behaviors compared to control groups, highlighting its potential as a therapeutic agent for depression.
- Anxiolytic Research : Another study investigated the anxiolytic properties of similar pyrrolidine derivatives. The results indicated that modifications to the aminomethyl group can enhance anxiolytic efficacy, providing insights into optimizing such compounds for clinical use.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s closest analogs differ in substituents on the pyrrolidine ring, phenyl group, or alkyl chain length. Key examples include:
- Backbone Variations: The target compound’s ethanone backbone (C2) contrasts with α-PVP’s pentanone (C5), which may reduce lipophilicity and CNS penetration compared to longer-chain analogs .
- norepinephrine transporters (NET) .
Pharmacological Activity
- Mechanism: Like α-PVP and MDPV, the compound likely acts as a monoamine reuptake inhibitor. However, the aminomethyl group may reduce potency due to steric hindrance or increased polarity. Preclinical data on α-PVP analogs show EC₅₀ values of 2–10 nM for DAT inhibition .
- Toxicity: Structural analogs like α-PVP are associated with cardiotoxicity, psychosis, and fatalities .
Regulatory and Legal Status
- α-PVP and its derivatives are classified as Schedule II substances under the UN Convention .
Biological Activity
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one, also known by its CAS number 1249004-11-2, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a phenyl group, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Preliminary studies indicate that this compound may interact with various biological targets, particularly those involved in neurotransmission and enzyme inhibition. The presence of the aminomethyl group enhances its reactivity, potentially allowing it to modulate neurotransmitter systems or inhibit specific enzymes critical in disease pathways.
Biological Activity Overview
Research has shown that compounds with similar structural features exhibit various biological activities, including:
- Neurotransmitter Modulation : Potential interactions with receptors involved in mood regulation and cognitive function.
- Enzyme Inhibition : Possible effects on enzymes linked to metabolic pathways and disease processes.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One | Structure | Known for stimulant effects | Enhances dopamine release |
| Ubrogepant | Structure | FDA-approved for migraine treatment | CGRP receptor antagonist |
| Alpelisib | Structure | Targets cancer pathways | PI3K inhibitor |
Study on Neurotransmission
In a study examining the effects of similar pyrrolidine-based compounds on neurotransmission, it was found that modifications to the pyrrolidine ring significantly influenced binding affinity to serotonin receptors. This suggests that this compound could also exhibit similar properties, potentially aiding in the treatment of mood disorders.
Anticancer Activity
Another relevant case study explored the antiproliferative effects of pyrrolidine derivatives on cancer cell lines. Compounds with structural similarities demonstrated significant inhibition of tumor growth through mechanisms involving cell cycle arrest and apoptosis induction. These findings highlight the potential for this compound in cancer therapy.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Cell Cycle Arrest : Studies showed that compounds with similar structures induced G2/M phase arrest in HeLa cells, suggesting potential anticancer properties.
- Apoptosis Induction : Evidence indicated that these compounds could promote apoptosis in cancer cells, further supporting their therapeutic potential.
Q & A
Q. How can metabolic stability studies inform the compound’s pharmacokinetic profile?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
